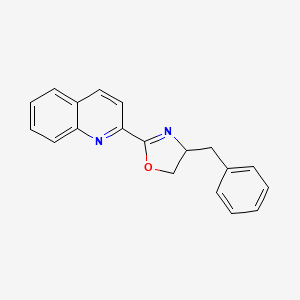![molecular formula C33H38O9 B15286362 Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B15286362.png)
Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shizukaol D is a dimeric sesquiterpene isolated from plants of the Chloranthus genus, such as Chloranthus serratus and Chloranthus japonicus . This natural compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of liver cancer and metabolic disorders .
准备方法
Synthetic Routes and Reaction Conditions
Shizukaol D is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the plant material using solvents, followed by purification through techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there are no widely established industrial production methods for Shizukaol D. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications .
化学反应分析
Types of Reactions
Shizukaol D undergoes various chemical reactions, including oxidation and peroxidation. These reactions can lead to the formation of different dimeric sesquiterpene derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving Shizukaol D include oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of Shizukaol D include peroxidized chlorahololide-type dimers, which have shown enhanced anti-inflammatory activity compared to the original compound .
科学研究应用
Chemistry: As a natural product, Shizukaol D serves as a model compound for studying sesquiterpene dimers and their chemical properties
Medicine: Shizukaol D has demonstrated significant anti-cancer properties, particularly against liver cancer cells. Additionally, it has been shown to activate AMP-activated protein kinase (AMPK), leading to reduced lipid content in hepatic cells.
Industry: While its industrial applications are still under exploration, Shizukaol D’s potential as a therapeutic agent makes it a compound of interest for pharmaceutical development
作用机制
Shizukaol D exerts its effects through multiple mechanisms:
相似化合物的比较
Shizukaol D is part of a family of sesquiterpene dimers, which includes other compounds such as Shizukaol A and Shizukaol E . Compared to its analogs, Shizukaol D has shown unique biological activities, particularly in its ability to modulate the Wnt signaling pathway and activate AMPK . These properties make it a promising candidate for further research and potential therapeutic applications.
属性
分子式 |
C33H38O9 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC 名称 |
methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |
InChI |
InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3 |
InChI 键 |
UEHIWILSQZCXQY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


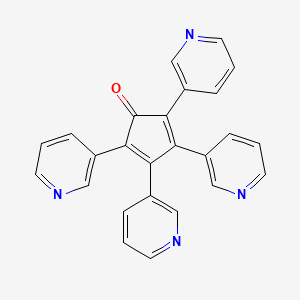
![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B15286282.png)
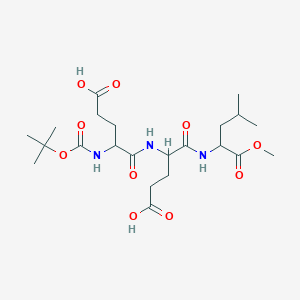
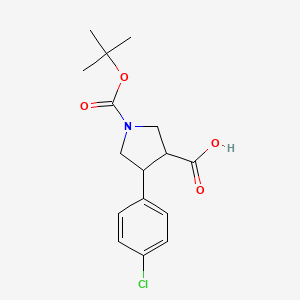
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B15286313.png)

![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
![1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B15286340.png)
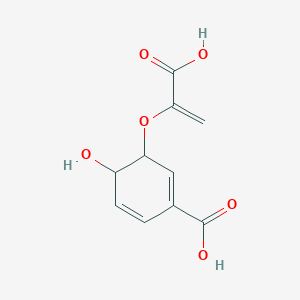
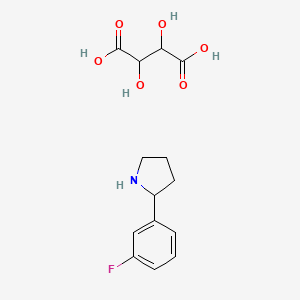
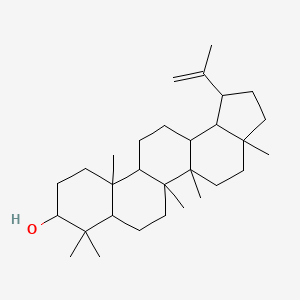
![5-(2-Hydroxyethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15286367.png)

